molecular formula C18H22O4 B1207370 Cannabiorcichromenic acid CAS No. 63953-75-3

Cannabiorcichromenic acid

Cat. No. B1207370
CAS RN: 63953-75-3
M. Wt: 302.4 g/mol
InChI Key: LQUGIUKHQGEKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabiorcichromenic acid is a natural product found in Thelonectria olida and Rhododendron anthopogon with data available.

Scientific Research Applications

Antifungal and Antibiotic Properties

Cannabiorcichromenic acid has been identified in cultures of Cylindrocarpon olidum and exhibits significant antifungal activity. This compound, along with its derivative 8-chlorocannabiorcichromenic acid, has been found to antagonize various fungi. Furthermore, these acids have shown antibiotic properties against gram-positive bacteria and toxicity towards nematodes, suggesting potential applications in controlling fungal infections and bacterial diseases (Quaghebeur, Coosemans, Toppet, & Compernolle, 1994).

Contribution to Yeast Mutant Strain Growth Restoration

Cannabiorcichromenic acid, along with other compounds like decarboxy-cannabiorcichromenic acid, has been shown to restore the growth of a Saccharomyces cerevisiae mutant strain involving Ca2+ signal transduction. This indicates potential applications in understanding and manipulating yeast biology and cellular signaling processes (Nakamura et al., 2019).

Applications in Biosensor Development

Research on peptide nucleic acids (PNAs) and their interactions with various biosensors provides insights into potential applications of cannabiorcichromenic acid derivatives. While the direct application of cannabiorcichromenic acid in biosensors is not explicitly mentioned, the study of PNAs and their analogs, including cannabiorcichromenic acid, can contribute to the development of highly sensitive and specific biosensors for genetic and biomedical analysis (Briones & Moreno, 2012).

properties

IUPAC Name

5-hydroxy-2,7-dimethyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-11(2)6-5-8-18(4)9-7-13-14(22-18)10-12(3)15(16(13)19)17(20)21/h6-7,9-10,19H,5,8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUGIUKHQGEKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70981332
Record name 5-Hydroxy-2,7-dimethyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70981332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabiorcichromenic acid

CAS RN

63953-75-3
Record name Cannabiorcichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063953753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2,7-dimethyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70981332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabiorcichromenic acid
Reactant of Route 2
Reactant of Route 2
Cannabiorcichromenic acid
Reactant of Route 3
Cannabiorcichromenic acid
Reactant of Route 4
Cannabiorcichromenic acid
Reactant of Route 5
Cannabiorcichromenic acid
Reactant of Route 6
Cannabiorcichromenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.